2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C9H9BrO2S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid typically involves the bromination of 2-(methylsulfanyl)phenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Substitution: Formation of 2-[2-substituted-6-(methylsulfanyl)phenyl]acetic acid derivatives.
Oxidation: Formation of 2-[2-bromo-6-(methylsulfinyl)phenyl]acetic acid or 2-[2-bromo-6-(methylsulfonyl)phenyl]acetic acid.
Reduction: Formation of 2-[2-bromo-6-(methylsulfanyl)phenyl]ethanol.
Scientific Research Applications
2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies to understand the biological activity of brominated and sulfur-containing aromatic compounds.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its bromine and methylsulfanyl groups may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-(methylsulfanyl)benzoic acid
- 2-bromo-6-(methylsulfanyl)phenol
- 2-bromo-6-(methylsulfanyl)benzaldehyde
Uniqueness
2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a methylsulfanyl group on the phenyl ring, along with a carboxylic acid functional group. This combination of substituents provides distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
1822659-74-4 |
---|---|
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.